N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine
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Overview
Description
N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a 2-methoxyethyl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and 2-methoxyethylamine.
Formation of Intermediate: The 3,4-dichloroaniline is reacted with a suitable pteridine precursor under controlled conditions to form an intermediate compound.
Substitution Reaction: The intermediate compound undergoes a substitution reaction with 2-methoxyethylamine to yield the final product.
The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.
Reaction Optimization: Scaling up the reaction conditions to industrial scale while maintaining product quality.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pteridine core.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N2-(3,4-dimethylphenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine
- N2-(3,4-difluorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine
- N2-(3,4-dichlorophenyl)-N4-(2-ethoxyethyl)pteridine-2,4-diamine
Uniqueness
N2-(3,4-dichlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C15H14Cl2N6O |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-N-(3,4-dichlorophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C15H14Cl2N6O/c1-24-7-6-20-14-12-13(19-5-4-18-12)22-15(23-14)21-9-2-3-10(16)11(17)8-9/h2-5,8H,6-7H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
SMOIMZOQQGGQMO-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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